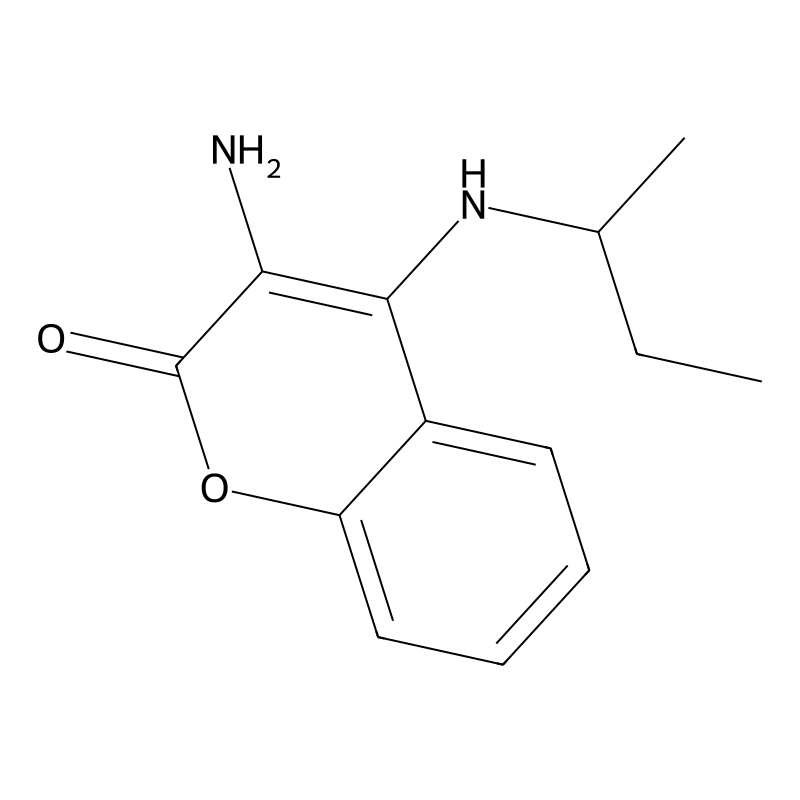

3-Amino-4-(butan-2-ylamino)chromen-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-4-(butan-2-ylamino)chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a chromene backbone with various functional groups. This compound features an amino group at the 3-position and a butan-2-ylamino substituent at the 4-position of the chromenone structure. The presence of these functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 3-Amino-4-(butan-2-ylamino)chromen-2-one can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter solubility.

- Acylation and Alkylation: The amino groups can undergo acylation or alkylation, which can be utilized to synthesize derivatives with improved pharmacological properties.

- Condensation Reactions: The chromenone structure may engage in condensation reactions, particularly with aldehydes or ketones, leading to the formation of more complex molecular architectures.

3-Amino-4-(butan-2-ylamino)chromen-2-one exhibits significant biological activity, particularly as a serotonin reuptake inhibitor and a modulator of serotonin receptors. Studies indicate that compounds within this class can act as agonists or antagonists at various serotonin receptor subtypes, making them potential candidates for treating mood disorders such as depression and anxiety . Additionally, their ability to influence neurotransmitter systems suggests possible applications in neuropharmacology.

The synthesis of 3-Amino-4-(butan-2-ylamino)chromen-2-one typically involves multi-step organic reactions:

- Formation of the Chromenone Core: The initial step often involves the synthesis of the chromenone framework through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.

- Introduction of the Amino Groups: Subsequent steps involve the introduction of amino groups at specific positions on the chromenone structure through nucleophilic substitution or reductive amination techniques.

- Final Modifications: The butan-2-ylamino group can be added through alkylation reactions, utilizing appropriate alkyl halides under basic conditions to ensure successful incorporation into the final product.

3-Amino-4-(butan-2-ylamino)chromen-2-one has several applications:

- Pharmaceutical Development: Due to its activity as a serotonin reuptake inhibitor, it is being investigated for potential use in antidepressant therapies.

- Research Tool: This compound may serve as a valuable tool in neuroscience research for studying serotonin-related pathways and their implications in various psychological disorders.

Interaction studies have shown that 3-Amino-4-(butan-2-ylamino)chromen-2-one interacts with multiple serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential. Research indicates that modifications to its structure can significantly affect its binding affinity and selectivity for these receptors .

Several compounds share structural similarities with 3-Amino-4-(butan-2-ylamino)chromen-2-one, including:

- 3-Amino-chromenone Derivatives: These compounds retain the chromene structure but differ in substituents at various positions, affecting their biological activity.

- Flavonoids: Compounds like quercetin and kaempferol share a similar chromone backbone but exhibit different pharmacological profiles due to variations in their functional groups.

- Tetrahydroisoquinoline Derivatives: These compounds have structural similarities but differ in their nitrogen-containing rings, influencing their interaction with neurotransmitter systems.

Comparison TableCompound Name Structure Type Biological Activity Unique Features 3-Amino-chromenone Derivatives Chromene Serotonin modulation Varies by substituent Quercetin Flavonoid Antioxidant, anti-inflammatory Polyphenolic structure Tetrahydroisoquinoline Derivatives Isoquinoline Neuroprotective effects Nitrogen ring influences receptor binding

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 3-Amino-chromenone Derivatives | Chromene | Serotonin modulation | Varies by substituent |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Polyphenolic structure |

| Tetrahydroisoquinoline Derivatives | Isoquinoline | Neuroprotective effects | Nitrogen ring influences receptor binding |

The uniqueness of 3-Amino-4-(butan-2-ylamino)chromen-2-one lies in its specific combination of amino groups and chromene structure, which provides distinct pharmacological properties compared to other similar compounds. Its targeted action on serotonin receptors positions it as a promising candidate for further research in therapeutic applications related to mood disorders.

Molecular Geometry and Crystallographic Analysis

The compound crystallizes in the orthorhombic space group Pca2₁, with unit cell parameters:

Key bond lengths and angles:

| Parameter | Value |

|---|---|

| C9–O3 (lactone) | 1.374(7) Å |

| C11=O4 (carbonyl) | 1.204(7) Å |

| N1–C9 | 1.351(6) Å |

| C4–N1–C9 angle | 130.9(4)° |

The butan-2-ylamino group adopts an equatorial orientation, minimizing steric hindrance. Intramolecular N–H···O hydrogen bonding (2.02 Å) stabilizes the planar chromen-2-one core.

Spectroscopic Profiling

NMR Data (500 MHz, CDCl₃):

| Signal (δ, ppm) | Assignment |

|---|---|

| 1.44 (s, 9H) | tert-Butyl (C(CH₃)₃) |

| 3.39–3.48 (m) | N–CH₂–CH(CH₃)₂ |

| 5.31 (s) | Coumarin vinylic H |

| 7.28–7.75 (m) | Aromatic protons |

IR Peaks (KBr, cm⁻¹):

- 3288 (N–H stretch, amine)

- 1732 (C=O, lactone)

- 1667 (C=N, imine tautomer)

- 1618 (aromatic C=C)

UV-Vis (CHCl₃):

- λₘₐₓ = 304, 339, 349, 436 nm (π→π* transitions)

- Emission at 554 nm (solid state)

Tautomeric and Conformational Dynamics

The compound exhibits pH-dependent tautomerism:

- Enamine-ketone form (pH < 7): Dominates in acidic conditions, stabilized by N–H···O=C hydrogen bonds.

- Imine-enol form (pH > 7): Favored in basic media, with a conjugated π-system extending across the chromen-2-one core.

Molecular dynamics simulations indicate a rotational barrier of 12.3 kcal/mol for the butan-2-ylamino group, limiting conformational flexibility at room temperature.

Comparative Analysis with Chromen-2-one Derivatives

The butan-2-ylamino group enhances solubility in nonpolar solvents (logP = 2.71) compared to polar derivatives like 3-(2-aminothiazol-4-yl)-2H-chromen-2-one (logP = 1.89).